3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H7ClF2NO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a sulfonamide functional group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloro and fluorine substituents can enhance the binding affinity and selectivity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
- 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
- 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide
Uniqueness
3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and difluorophenyl groups, which can influence its reactivity and binding properties.
Properties
Molecular Formula |
C12H8ClF2NO2S |
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Molecular Weight |
303.71 g/mol |
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
InChI Key |
GQKUPJILOYHDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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